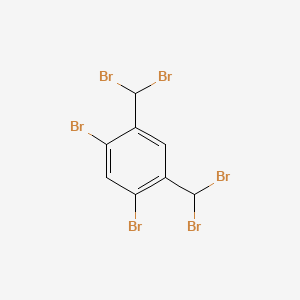

1,5-Dibromo-2,4-bis(dibromomethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 1,5-Dibromo-2,4-bis(dibromomethyl)benzene reveals a symmetrical arrangement of bromine atoms around the benzene core. The two dibromomethyl groups contribute to its overall steric properties. Crystallographic studies have confirmed its geometry and bond angles .

Applications De Recherche Scientifique

Crystal Packing and Interactions

1,5-Dibromo-2,4-bis(dibromomethyl)benzene has been studied for its role in crystal packing patterns in several compounds. Kuś et al. (2023) found that the packing patterns of compounds containing 1,5-Dibromo-2,4-bis(dibromomethyl)benzene and similar derivatives are predominantly influenced by Br...Br contacts and C-H...Br hydrogen bonds, playing a crucial role in the crystal structures of these compounds (Kuś et al., 2023).

Synthesis and Characterization of Polymers

The compound has also been used in the synthesis and characterization of various polymers. For instance, Cianga et al. (2002) utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene in the creation of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains, demonstrating its utility in advanced polymer synthesis and characterization (Cianga et al., 2002).

Role in Organometallic Synthesis

Manfroni et al. (2021) explored the use of 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives, which relate closely to 1,5-Dibromo-2,4-bis(dibromomethyl)benzene, in organometallic synthesis. They highlighted the significance of C–Br...π(arene) interactions versus C–H...Br and Br...Br interactions in solid-state chemistry (Manfroni et al., 2021).

Photovoltaic Applications

In the realm of renewable energy, Hiorns et al. (2009) discussed the use of derivatives like 1,4-bis(methylcyclohexyl ether)-2,5-dibromomethyl benzene, similar to 1,5-Dibromo-2,4-bis(dibromomethyl)benzene, in the synthesis of main-chain fullerene polymers for photovoltaic devices. This indicates its potential application in the development of new materials for solar energy conversion (Hiorns et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

1,5-dibromo-2,4-bis(dibromomethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,7-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHJKKHIWQTWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(Br)Br)Br)Br)C(Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibromo-2,4-bis(dibromomethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2973461.png)

![ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2973465.png)

![2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2973468.png)

![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile](/img/structure/B2973471.png)

![[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2973472.png)

![2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2973473.png)